molecular formula C21H24ClN3O2S B4610532 ETHYL 4-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE

ETHYL 4-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE

Cat. No.: B4610532
M. Wt: 418.0 g/mol
InChI Key: OAHTUHSWCZETOG-UHFFFAOYSA-N
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Description

ETHYL 4-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Scientific Research Applications

ETHYL 4-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-chloro-2-methylphenylamine with piperazine to form 4-(5-chloro-2-methylphenyl)piperazine. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a carbothioylating agent to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of ETHYL 4-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBAMOYL}AMINO)BENZOATE
  • ETHYL 4-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBOXYL}AMINO)BENZOATE

Uniqueness

ETHYL 4-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to the presence of the carbothioyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have carbamoyl or carboxyl groups instead.

Properties

IUPAC Name

ethyl 4-[[4-(5-chloro-2-methylphenyl)piperazine-1-carbothioyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2S/c1-3-27-20(26)16-5-8-18(9-6-16)23-21(28)25-12-10-24(11-13-25)19-14-17(22)7-4-15(19)2/h4-9,14H,3,10-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHTUHSWCZETOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE

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